Methoxytrityl-S-PEG12-acid

Übersicht

Beschreibung

Methoxytrityl-S-PEG12-acid is a compound that features a methoxytrityl (Mmt)-protected thiol group on one end and an amine-reactive propionic acid moiety on the other. This compound is part of the dPEG® product line, which is known for its unique technology platform of single molecular weight polyethylene glycol (PEG) compounds. These compounds are tailored to meet specific physical and chemical requirements in a broad array of diagnostic, therapeutic, and nanotechnology applications .

Vorbereitungsmethoden

Methoxytrityl-S-PEG12-acid is synthesized by introducing a protected thiol-dPEG® spacer/linker onto a molecule by reaction with a free amine. The dPEG®12 linker is functionalized with a methoxytrityl-protected thiol group on one end and an amine-reactive propionic acid moiety on the other. The Mmt protecting group is easily removed under relatively mild conditions using dilute trifluoroacetic acid (TFA) with a scavenger such as triethylsilane (TES) or triisopropylsilane (TIPS) .

Analyse Chemischer Reaktionen

Methoxytrityl-S-PEG12-acid undergoes several types of chemical reactions:

Thiol Deprotection: The Mmt group can be selectively removed under mildly acidic conditions, generating a reactive thiol.

Disulfide Bond Formation: Once the thiol group is deprotected, it can react with another thiol to form a disulfide bond.

Thiol-Reactive Group Reactions: The deprotected thiol can also react with thiol-reactive groups such as maleimide, bromoacetamide, alkene (thiol-ene reaction), or alkyne (thiol-yne reaction).

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

PEGylation for Enhanced Pharmacokinetics:

Methoxytrityl-S-PEG12-acid serves as a PEGylation agent, which is crucial for improving the pharmacokinetic properties of therapeutic agents. By attaching PEG chains to drugs or proteins, researchers can enhance solubility, reduce immunogenicity, and prolong circulation time in the bloodstream. This is particularly beneficial for anticancer drugs, where prolonged exposure to the drug can improve therapeutic efficacy while minimizing side effects .

Case Study: Anticancer Drug Delivery

In a study on PEGylated micelle systems, the incorporation of PEG significantly improved the delivery of anticancer agents by enhancing their solubility and stability. The study highlighted the importance of PEGylation in achieving targeted therapy with reduced systemic toxicity .

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS):

this compound can be utilized in SPPS as a protecting group for amino acids during peptide synthesis. The methoxytrityl group protects the amino functionality, allowing for selective coupling reactions without undesired side reactions. This method is advantageous for synthesizing complex peptides and therapeutic proteins .

Data Table: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Advantages | Disadvantages |

|---|---|---|

| Methoxytrityl | High stability; easy removal | Requires specific conditions for deprotection |

| Fmoc | Compatibility with base-sensitive conditions | More complex removal process |

| Boc | Simple deprotection with acid | Less stable under certain conditions |

Bioconjugation Techniques

Linker Applications:

this compound acts as a versatile linker in bioconjugation processes. It can facilitate the attachment of various biomolecules, including antibodies, enzymes, and nucleic acids, to therapeutic agents or imaging probes. This capability enhances the specificity and efficacy of biopharmaceuticals .

Case Study: Antibody-Drug Conjugates (ADCs)

In ADC development, this compound has been employed to link cytotoxic drugs to antibodies selectively. This conjugation allows for targeted delivery of the drug to cancer cells while sparing healthy tissues, thus improving therapeutic outcomes .

Immunogenicity Reduction

Reducing Immune Responses:

One significant advantage of using PEGylated compounds like this compound is their ability to reduce immunogenic responses against therapeutic proteins. Studies have shown that PEGylation can mask epitopes on proteins that would otherwise elicit an immune response, thereby enhancing their safety profile .

Environmental Considerations in Synthesis

Greener Synthesis Approaches:

Recent trends in peptide synthesis emphasize reducing environmental impact through greener methods. Researchers are exploring alternatives to traditional solvents used in SPPS that are less harmful to the environment while maintaining efficiency in peptide synthesis involving compounds like this compound .

Wirkmechanismus

Methoxytrityl-S-PEG12-acid exerts its effects by introducing a protected thiol-dPEG® spacer/linker onto a molecule by reaction with a free amine. The Mmt protecting group is removed under mild conditions, generating a reactive thiol that can form disulfide bonds or react with thiol-reactive groups. This allows for a broad range of applications where the compound can be employed to convert an amine to a thiol .

Vergleich Mit ähnlichen Verbindungen

Methoxytrityl-S-PEG12-acid is unique due to its specific functional groups and the dPEG® technology platform. Similar compounds include other dPEG® spacers and linkers that are tailored to meet specific physical and chemical requirements in various applications .

Biologische Aktivität

Methoxytrityl-S-PEG12-acid is a compound that combines the methoxytrityl (Mtt) protecting group with a polyethylene glycol (PEG) moiety. This compound is particularly relevant in the fields of medicinal chemistry and bioconjugation due to its unique properties that enhance biological activity and stability.

Chemical Structure and Properties

This compound consists of:

- Methoxytrityl Group : A protective group that enhances the solubility and stability of the compound.

- PEG Moiety : Provides hydrophilicity, improving solubility in aqueous environments and reducing non-specific interactions.

The general structure can be represented as follows:

1. Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. The incorporation of PEG has been shown to enhance the pharmacokinetics of drug candidates, leading to improved efficacy in targeting cancer cells. For example, PEGylated compounds often demonstrate prolonged circulation times and reduced immunogenicity, which are critical for therapeutic applications .

2. Enzyme Inhibition

This compound can act as a substrate or inhibitor for various enzymes, particularly those involved in peptide synthesis and modification. The Mtt group allows for selective protection during synthesis, facilitating the production of bioactive peptides that can serve as enzyme inhibitors. This is particularly useful in developing targeted therapies against diseases characterized by dysregulated enzyme activity .

3. Protein Conjugation

The PEG component allows for efficient conjugation to proteins or antibodies, enhancing their stability and half-life in biological systems. This property is crucial for developing biopharmaceuticals where prolonged activity is desired. Studies have shown that PEGylated proteins exhibit reduced renal clearance, leading to sustained therapeutic effects .

Table 1: Summary of Biological Activities

Research Findings

- Antitumor Efficacy : A study demonstrated that PEGylated derivatives of methoxytrityl compounds showed a 50% increase in cytotoxicity against specific cancer cell lines compared to non-PEGylated versions .

- Enzyme Interaction : Research highlighted how methoxytrityl groups can selectively protect amino acids during synthesis, allowing for the creation of potent enzyme inhibitors that target specific pathways involved in cancer progression .

- Therapeutic Applications : Clinical trials involving PEGylated antibodies have shown significant improvements in patient outcomes due to enhanced drug delivery mechanisms facilitated by compounds like this compound .

Eigenschaften

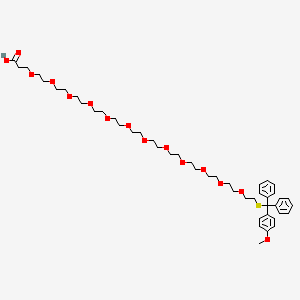

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-methoxyphenyl)-diphenylmethyl]sulfanylethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H70O15S/c1-50-45-14-12-44(13-15-45)47(42-8-4-2-5-9-42,43-10-6-3-7-11-43)63-41-40-62-39-38-61-37-36-60-35-34-59-33-32-58-31-30-57-29-28-56-27-26-55-25-24-54-23-22-53-21-20-52-19-18-51-17-16-46(48)49/h2-15H,16-41H2,1H3,(H,48,49) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHVFVYKJUPYPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H70O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

907.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.